molecular formula C12H12N2O2S B11530889 Ethenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate CAS No. 311326-18-8

Ethenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B11530889
CAS No.: 311326-18-8
M. Wt: 248.30 g/mol
InChI Key: SIZNRRQOLUHNFB-UHFFFAOYSA-N
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Description

Ethenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that combines the structural features of thiophene and pyridine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate typically involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate. This reaction is carried out in a high boiling point solvent such as pyridine or in the presence of a strong base like potassium carbonate, potassium hydroxide, or sodium alkoxide . The reaction can also proceed via Thrope–Ziegler cyclization in ethanolic potassium hydroxide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Ethenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate involves its nucleophilic and electrophilic properties. The amino group acts as a nucleophilic center, while the ester carbonyl group serves as an electrophilic center . These properties enable the compound to participate in various chemical reactions, leading to the formation of diverse heterocyclic structures.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate is unique due to its combination of nucleophilic and electrophilic centers, which allows it to participate in a wide range of chemical reactions

Properties

CAS No.

311326-18-8

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

IUPAC Name

ethenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C12H12N2O2S/c1-4-16-12(15)10-9(13)8-6(2)5-7(3)14-11(8)17-10/h4-5H,1,13H2,2-3H3

InChI Key

SIZNRRQOLUHNFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)OC=C)N)C

solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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